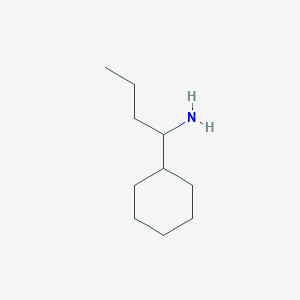
4-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a type of benzamide derivative. Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to a carboxamide group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .Chemical Reactions Analysis
The synthesis of benzamides involves the reaction of benzoic acids and amines . The specifics of the reaction would depend on the exact structures of the reactants and the conditions under which the reaction is carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, “4-Methoxybenzenamide, N-(4-methoxyphenyl)-” has a molecular weight of 257.2845 .Scientific Research Applications
Synthesis and Neuroleptic Activity
A study explored the synthesis and neuroleptic activity of benzamides, including compounds with structural similarities to the specified chemical. The research aimed at designing benzamides as potential neuroleptics, evaluating their effects on apomorphine-induced behavior in rats, and finding a correlation between structure and activity. Notably, certain benzamides demonstrated significant activity, suggesting potential as potent drugs with minimal side effects for treating psychosis (Iwanami et al., 1981).
Role of Orexin-1 Receptor Mechanisms
Another study investigated the role of Orexin-1 Receptor mechanisms on compulsive food consumption using selective antagonists. The findings indicated a major role of OX1R mechanisms in binge eating, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis of Novel Benzodifuranyl and Derivatives
Research into the synthesis of novel benzodifuranyl and derivatives, derived from visnaginone and khellinone, showcased the potential of these compounds as anti-inflammatory and analgesic agents. The study highlighted the synthesis process, chemical structures, and the promising pharmacological activities of these compounds, underscoring their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Discovery and Pharmacological Properties of Benzamide Derivatives
A significant body of work focused on the discovery and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. These studies elaborated on the synthesis, evaluation, and potential therapeutic applications of benzamide derivatives in enhancing gastrointestinal motility, offering insights into their role as novel prokinetic agents (Sonda et al., 2004).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Benzamides have been found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), and others .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-27-16-8-6-15(7-9-16)23-11-14(10-17(23)24)22-19(26)21-13-4-2-12(3-5-13)18(20)25/h2-9,14H,10-11H2,1H3,(H2,20,25)(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQDANAOEJOPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2701706.png)


![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2701710.png)
![N-(4-ethylphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2701711.png)

![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2701714.png)

![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B2701720.png)

![N-(1-cyanocyclohexyl)-2-(3-{[(pyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2701723.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2701724.png)
![2-(benzo[d]isoxazol-3-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2701726.png)
![3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane](/img/structure/B2701727.png)